4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine
Overview
Description
“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two fluorine atoms and a trifluoromethyl group . It is used as a ligand for the preparation of Ir (III) photocatalysts .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” includes a pyridine ring, two fluorine atoms, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to its unique biological properties .Scientific Research Applications
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a crucial role in cancer treatment, impacting over 2 million patients annually. The addition of fluorine atoms, including trifluoromethyl groups, enhances the drug's potency by altering its physicochemical properties, such as lipophilicity and bioavailability, thereby extending its half-life. Research in fluorine chemistry has contributed significantly to the precise use of fluorinated pyrimidines in treating cancer, highlighting the importance of organofluorinated compounds in developing new drug candidates against various diseases, including malaria (W. Gmeiner, 2020).
Design of p38α MAP Kinase Inhibitors
Compounds with a fluorophenyl ring, such as 4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine, are integral in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for modulating proinflammatory cytokine release, showcasing the synthetic compound's role in addressing inflammatory diseases. The study of these compounds offers insights into achieving higher binding selectivity and potency, significantly impacting drug design and therapeutic strategies (T. Scior et al., 2011).
Environmental Degradation and Fluoropolymers
Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on environmental fate and effects of these substances. Such studies are pivotal for understanding how fluorinated compounds, including those with trifluoromethyl groups, degrade in natural settings. This research informs regulatory actions and remediation strategies for managing the environmental impact of fluorinated substances, emphasizing the importance of identifying biodegradation pathways and novel degradation intermediates (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluoroalkylation in Green Chemistry
The application of fluoroalkylation reactions in aqueous media represents a significant advancement in green chemistry. These reactions facilitate the incorporation of fluorinated groups into target molecules, improving their chemical and biological properties while adhering to environmentally friendly principles. Such advancements underscore the evolving methodologies in organic synthesis, where the integration of fluorinated groups is performed under mild, environment-friendly conditions, paving the way for sustainable practices in chemical manufacturing (Hai‐Xia Song et al., 2018).
Fluorinated Scaffolds in Antimalarial Drug Discovery
Organofluorine compounds, due to their unique physicochemical properties, have become instrumental in designing new antimalarial drugs. The incorporation of fluorine, particularly trifluoromethyl groups into organic molecules, has shown to enhance their activity profile against the malaria parasite. This approach is critical for developing potent and selective antimalarial therapies, demonstrating the significant impact of fluorinated compounds on pharmaceutical research and drug discovery (Charu Upadhyay et al., 2020).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYCOFYNHNUERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673545 | |
Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
1214383-00-2 | |
Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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